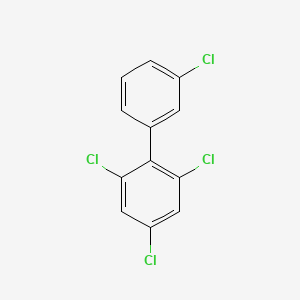

2,3',4,6-Tetrachlorobiphenyl

Descripción

2,3’,4,6-Tetrachlorobiphenyl is a polychlorinated biphenyl, a class of synthetic organic chemicals known for their environmental persistence and potential toxicity. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their adverse environmental and health effects .

Propiedades

IUPAC Name |

1,3,5-trichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)12-10(15)5-9(14)6-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUBKYSLNCKBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074192 | |

| Record name | 2,3',4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60233-24-1 | |

| Record name | 2,3',4,6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060233241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M5KB6113 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,6-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl structure .

Industrial Production Methods: Industrial production methods for polychlorinated biphenyls, including 2,3’,4,6-Tetrachlorobiphenyl, often involve batch or continuous processes where biphenyl is chlorinated in large reactors. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Análisis De Reacciones Químicas

Types of Reactions: 2,3’,4,6-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reductive dechlorination can occur under anaerobic conditions, often facilitated by microbial activity.

Substitution: Chlorine atoms can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Microbial cultures or chemical reductants like sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Environmental Chemistry

Persistence and Distribution

TCB is recognized for its stability in the environment, leading to significant accumulation in various ecosystems. Research has shown that TCB can persist in soil and sediments for extended periods due to its hydrophobic nature and resistance to degradation. Studies have focused on understanding the mechanisms of TCB's environmental fate, including:

- Degradation Pathways : Investigations into microbial degradation pathways reveal that certain bacteria can metabolize TCB, leading to its breakdown into less harmful compounds. For instance, Pseudomonas putida has been identified as a strain capable of degrading TCB through specific dioxygenase enzymes .

- Bioaccumulation : TCB can bioaccumulate in aquatic organisms, raising concerns about its impact on food webs and human health. Research indicates that fish and other aquatic species can accumulate TCB from contaminated water sources .

Toxicology

Health Impacts

The toxicological effects of TCB have been a significant focus of research due to its potential health risks. Key findings include:

- Endocrine Disruption : TCB exhibits moderate estrogenic activity, which suggests it can interfere with hormonal systems in both wildlife and humans. Studies using yeast two-hybrid assays demonstrated that TCB activates estrogen receptors, albeit at lower levels compared to other PCB congeners.

- Thyroid Hormonal Activity : Research has indicated that metabolites of TCB can disrupt thyroid hormone function. Specifically, 2,3',4',6-TCB-2-ol has shown approximately 5% of the activity of thyroxine (T4), indicating potential thyroid disruption through competitive inhibition at receptor sites.

Bioremediation

Microbial Degradation

Given the environmental persistence of TCB, bioremediation strategies have been developed to mitigate contamination. Research has explored:

- Microbial Consortia : Studies have highlighted the use of mixed microbial cultures to enhance the degradation of TCB in contaminated soils. These consortia utilize various metabolic pathways to break down TCB effectively .

- Field Trials : Field studies have demonstrated the effectiveness of bioremediation techniques in reducing TCB concentrations in contaminated sites. For example, bioremediation efforts in industrially polluted areas have reported significant reductions in PCB levels through the application of specific microbial strains .

Analytical Chemistry

Detection and Quantification

The development of analytical methods for detecting TCB is crucial for monitoring environmental contamination. Key advancements include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS techniques have been optimized for the sensitive detection of TCB in environmental samples. Recent studies showcase methods that achieve low detection limits and high specificity for various PCB congeners, including TCB .

- Environmental Monitoring : Regular monitoring using advanced analytical techniques allows for tracking the distribution and concentration of TCB in different environments, aiding regulatory efforts and public health assessments .

Mecanismo De Acción

The mechanism of action of 2,3’,4,6-Tetrachlorobiphenyl involves its interaction with cellular receptors and enzymes. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 enzymes. These enzymes facilitate its biotransformation into hydroxylated metabolites, which can further conjugate with glucuronide or glutathione . This compound can also disrupt endocrine functions by interacting with hormone receptors .

Comparación Con Compuestos Similares

- 2,3,4,4’-Tetrachlorobiphenyl

- 2,3,5,6-Tetrachlorobiphenyl

- 2,4,4’,6-Tetrachlorobiphenyl

Comparison: 2,3’,4,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other tetrachlorobiphenyls, it may exhibit different rates of microbial dechlorination and varying degrees of toxicity .

Actividad Biológica

2,3',4,6-Tetrachlorobiphenyl (TCB) is a polychlorinated biphenyl (PCB) congener that has garnered significant attention due to its environmental persistence and potential biological effects. This article delves into the biological activity of TCB, examining its mechanisms of action, toxicological effects, and implications for human health and ecosystems.

Chemical Structure and Properties

2,3',4,6-Tetrachlorobiphenyl is characterized by four chlorine atoms substituted on the biphenyl structure. Its molecular formula is C12H6Cl4, and it exhibits high lipophilicity, leading to bioaccumulation in living organisms. The compound's stability and resistance to degradation make it a persistent environmental contaminant.

Mechanisms of Biological Activity

Endocrine Disruption

TCB has been identified as an endocrine disruptor, primarily affecting hormone signaling pathways. It interacts with estrogen sulfotransferase, which is crucial for estrogen metabolism. This interaction can lead to altered reproductive functions and developmental abnormalities in various species .

Cellular Interactions

Research indicates that TCB influences several cellular processes by modulating gene expression and cell signaling pathways. For instance, TCB exposure has been linked to increased incorporation of radioactivity into cellular components, suggesting an impact on metabolic activities.

Neurotoxicity

Studies have shown that TCB can affect neurobehavioral functions. For example, exposure in animal models has been associated with alterations in dopaminergic systems, potentially leading to neurodevelopmental deficits .

Case Studies

-

Reproductive Toxicity in Animal Models

A study involving mink demonstrated that exposure to higher chlorinated PCB mixtures resulted in significant reproductive toxicity. The teratogenic effects included malformations such as cleft palates and renal defects, indicating a dose-dependent relationship with chlorination levels . -

Neurobehavioral Effects in Rats

In a controlled study where pregnant rats were fed diets containing varying concentrations of Aroclor 1254 (a PCB mixture), it was found that pups exhibited impaired neurobehavioral performance at lower doses without visible malformations. This suggests that even sub-lethal exposures can have profound effects on development .

Environmental Impact

The persistence of TCB in the environment poses risks not only to wildlife but also to human health through bioaccumulation in food chains. Remediation efforts are ongoing to address PCB contamination in sediments and aquatic systems. Recent studies have explored microbial dechlorination processes as a potential bioremediation strategy for TCB-contaminated environments .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.